

7-Methyl-1H-indazol-5-ol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Methyl-1H-indazol-5-ol

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December 2025

This technical guide provides a detailed overview of the basic properties of **7-Methyl-1H-indazol-5-ol**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of chemical science to offer a predictive yet comprehensive profile.

Core Properties

7-Methyl-1H-indazol-5-ol belongs to the indazole class of compounds, which are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. The indazole scaffold is a "privileged structure" in drug discovery, known for its diverse biological activities.[\[1\]](#)

Chemical Structure and Basic Information

- IUPAC Name: **7-Methyl-1H-indazol-5-ol**
- CAS Number: 478841-61-1
- Molecular Formula: C₈H₈N₂O

- Molecular Weight: 148.16 g/mol

Physicochemical Properties (Predicted and Inferred)

A summary of the predicted and inferred physicochemical properties of **7-Methyl-1H-indazol-5-ol** is presented in Table 1. These values are based on the known properties of 1H-Indazol-5-ol and other related indazole derivatives.

Property	Value	Source/Basis
Melting Point	185-195 °C	Inferred from 1H-Indazol-5-ol (189-191 °C)[2]
Boiling Point	> 300 °C	Predicted
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.	Inferred from related indazoles[3]
pKa (acidic)	~9-10 (hydroxyl proton)	Predicted based on phenol
pKa (basic)	~1-2 (pyrazole nitrogen)	Inferred from indazole (pKa=1.31)[4]

Spectroscopic Profile (Predicted)

The predicted spectroscopic data for **7-Methyl-1H-indazol-5-ol** is based on the analysis of structurally similar compounds.[5][6]

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for **7-Methyl-1H-indazol-5-ol** in DMSO-d₆ are summarized in Table 2.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.5	br s	1H	N-H (indazole)
~9.5	s	1H	O-H (hydroxyl)
~7.8	s	1H	H-3
~7.0	s	1H	H-4
~6.8	s	1H	H-6
~2.4	s	3H	CH ₃

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for **7-Methyl-1H-indazol-5-ol** in DMSO-d₆ are presented in Table 3.

Chemical Shift (δ) ppm	Assignment
~155	C-5
~140	C-7a
~135	C-3
~125	C-7
~120	C-3a
~115	C-6
~110	C-4
~15	CH ₃

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for **7-Methyl-1H-indazol-5-ol** are listed in Table 4.

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H stretch (hydroxyl)
3200-3000	N-H stretch (indazole)
3000-2850	C-H stretch (methyl)
1620-1580	C=C stretch (aromatic)
1500-1450	C=N stretch (pyrazole)
1260-1180	C-O stretch (hydroxyl)

Mass Spectrometry

For **7-Methyl-1H-indazol-5-ol**, the expected molecular ion peak [M]⁺ in mass spectrometry would be at an m/z of approximately 148.16.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **7-Methyl-1H-indazol-5-ol** is not readily available in the public domain. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indazoles.[1][7][8]

Proposed Synthetic Pathway

A potential synthetic route starting from 2,6-dimethylaniline is outlined below. This multi-step synthesis involves nitration, cyclization to form the indazole ring, and subsequent functional group interconversion.



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Caption: Proposed synthesis of **7-Methyl-1H-indazol-5-ol**.

General Experimental Protocols

The following are generalized experimental protocols for key steps in the proposed synthesis, adapted from literature procedures for similar transformations.

Protocol 1: Nitration of 2,6-Dimethylaniline

- Reaction Setup: In a round-bottom flask cooled to 0 °C, add 2,6-dimethylaniline to concentrated sulfuric acid dropwise with stirring.
- Nitration: Slowly add a mixture of nitric acid and sulfuric acid to the solution while maintaining the temperature below 10 °C.
- Work-up: After the reaction is complete (monitored by TLC), pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.
- Purification: Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Formation of the Indazole Ring

- Diazotization: Dissolve the substituted aniline (e.g., 4-Nitro-2,6-dimethylaniline) in an acidic solution (e.g., HCl) and cool to 0-5 °C.
- Cyclization: Add a solution of sodium nitrite in water dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to promote cyclization.
- Isolation: The indazole product often precipitates from the reaction mixture and can be collected by filtration.
- Purification: Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 3: Reduction of the Nitro Group

- Reaction: To a solution of the nitro-indazole in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
- Work-up: After the reaction is complete, if using SnCl_2 , the mixture is typically basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic

hydrogenation, the catalyst is filtered off.

- Purification: The crude amine can be purified by column chromatography.

Protocol 4: Conversion of the Amine to a Hydroxyl Group

- Diazotization: Dissolve the amino-indazole in an aqueous acidic solution (e.g., H_2SO_4) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
- Hydrolysis: Heat the solution containing the diazonium salt. The diazonium group is replaced by a hydroxyl group with the evolution of nitrogen gas.
- Extraction: Cool the reaction mixture and extract the product with an organic solvent.
- Purification: Purify the final product by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of **7-Methyl-1H-indazol-5-ol**, the indazole scaffold is present in numerous biologically active compounds.

General Biological Activities of Indazoles

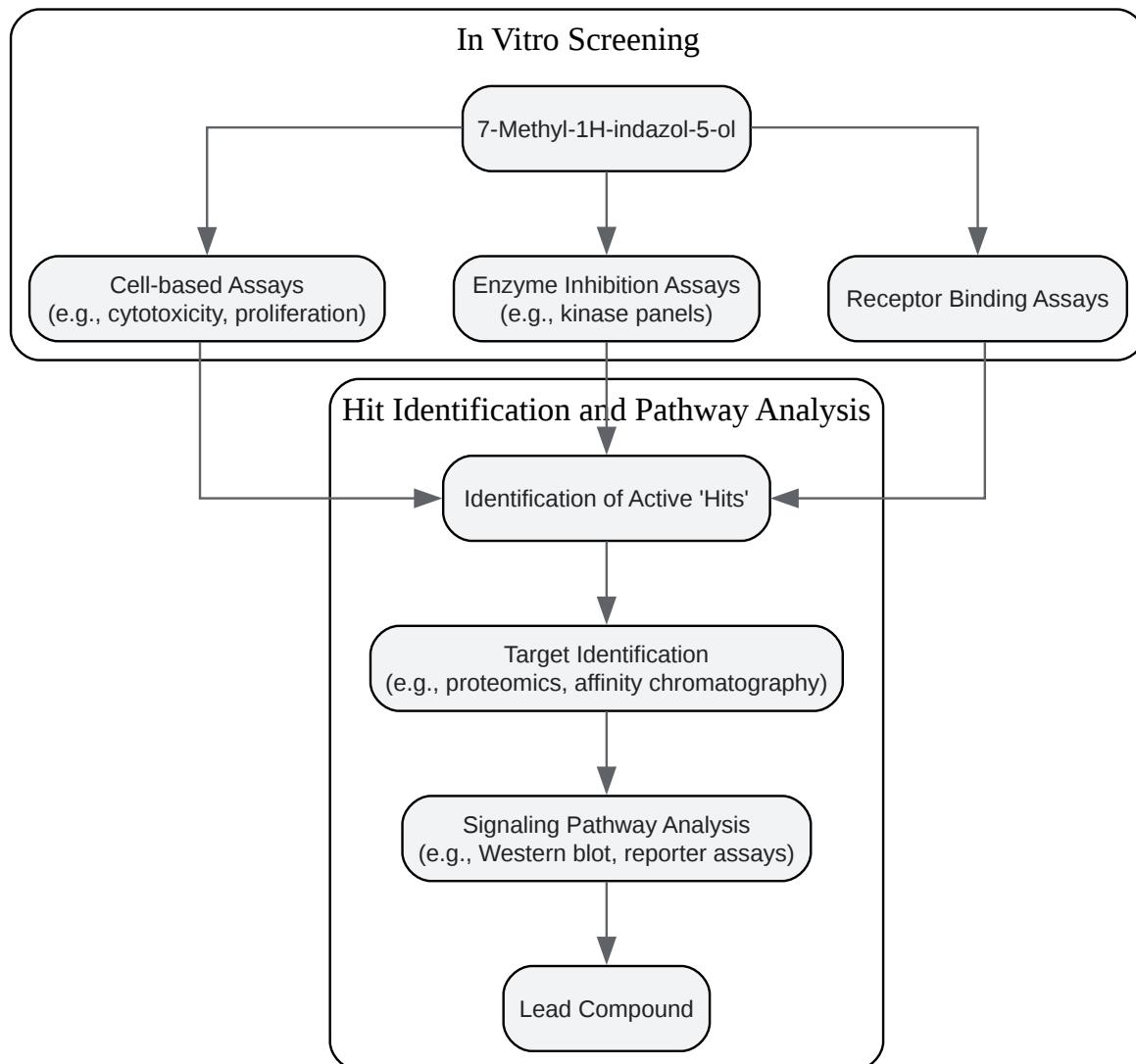
Indazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

- Anti-inflammatory[9]
- Anticancer[1]
- Antimicrobial
- Kinase inhibition[4]
- Cannabinoid receptor agonism (for some derivatives)[10]

The biological activity of a specific indazole derivative is highly dependent on the nature and position of its substituents.

Potential Signaling Pathway Interactions

Given the activities of other indazole-containing molecules, **7-Methyl-1H-indazol-5-ol** could potentially interact with various signaling pathways. A generalized workflow for investigating such interactions is presented below.



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Caption: Workflow for identifying biological activity.

Safety and Handling

A specific Safety Data Sheet (SDS) for **7-Methyl-1H-indazol-5-ol** is not available. The following precautions are based on the known hazards of similar heterocyclic compounds.

- General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

7-Methyl-1H-indazol-5-ol is a compound with potential for further investigation in the field of medicinal chemistry, owing to the established biological significance of the indazole scaffold. This technical guide provides a foundational understanding of its predicted properties and a framework for its synthesis and biological evaluation. Further experimental validation is necessary to confirm the data presented herein.

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